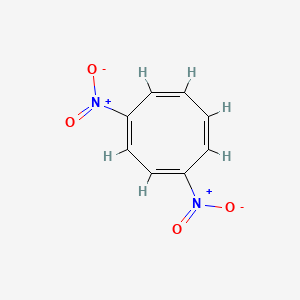![molecular formula C8H9N3O3 B14639271 2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one CAS No. 54993-50-9](/img/structure/B14639271.png)
2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound belongs to the class of pyrrolo[1,2-a]pyrazines, which are known for their diverse biological activities and synthetic versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the nitration of a suitable pyrrole derivative, followed by cyclization with a pyrazine derivative under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Dihydropyrrolo[1,2-a]pyrazine 2-oxide derivatives
- 3,4-Dihydropyrazino[1,2-a]indole 2-oxide derivatives
Uniqueness
2-Methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific structural features, such as the nitro group at the 7-position and the methyl group at the 2-position. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
54993-50-9 |
|---|---|
Formule moléculaire |
C8H9N3O3 |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
2-methyl-7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C8H9N3O3/c1-9-2-3-10-5-6(11(13)14)4-7(10)8(9)12/h4-5H,2-3H2,1H3 |
Clé InChI |
YNJVODXXVWEOEW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN2C=C(C=C2C1=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(5-Ethylpyrimidin-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14639195.png)
![[(2S,6R)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14639202.png)
![N-Carbamoyl-2-cyano-2-{[(propylcarbamoyl)oxy]imino}acetamide](/img/structure/B14639203.png)





![4-[(E)-{[4-(Butanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14639234.png)




![3-[1-(4-Methoxyphenyl)hydrazinyl]propanenitrile](/img/structure/B14639282.png)
